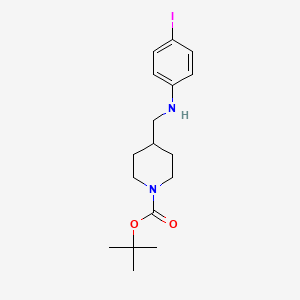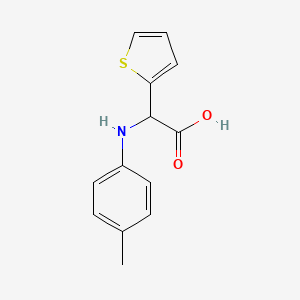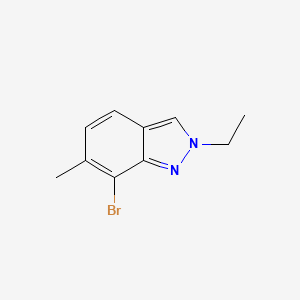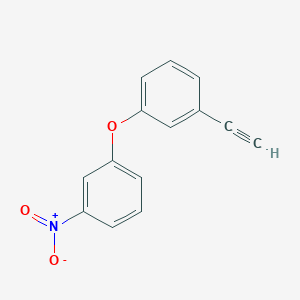
1-Ethynyl-3-(3-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C14H9NO3 It is a derivative of benzene, featuring an ethynyl group at the first position and a 3-nitrophenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-(3-nitrophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenol and 1-ethynylbenzene.
Formation of 3-nitrophenoxybenzene: 3-nitrophenol is reacted with 1-bromo-3-ethynylbenzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-(3-nitrophenoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The nitro group can be involved in nucleophilic substitution reactions, where a nucleophile replaces the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Reduction: The major product is 1-ethynyl-3-(3-aminophenoxy)benzene.
Scientific Research Applications
1-Ethynyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-(3-nitrophenoxy)benzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Ethynyl-3-(3-nitrophenoxy)benzene can be compared with other similar compounds:
1-Ethynyl-3-nitrobenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
1-Ethynyl-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
1-Ethynyl-3-fluorobenzene: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and uses.
Properties
CAS No. |
58478-17-4 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-ethynyl-3-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H9NO3/c1-2-11-5-3-7-13(9-11)18-14-8-4-6-12(10-14)15(16)17/h1,3-10H |
InChI Key |
OYXNAODSIKBMDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
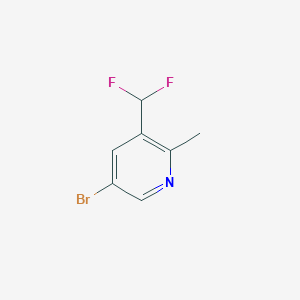
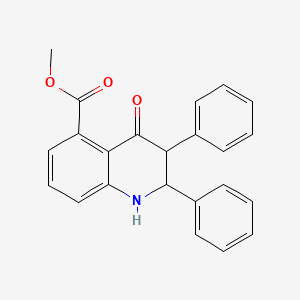
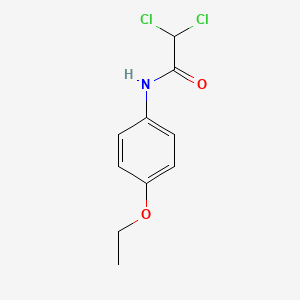
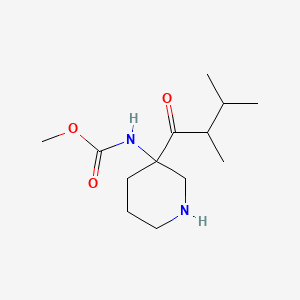

![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
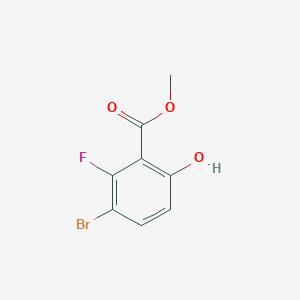

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

